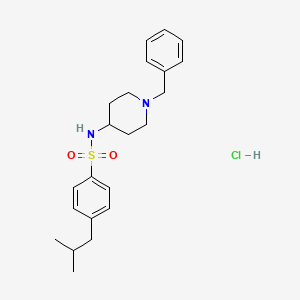![molecular formula C19H22ClNOS B4068472 2-[(4-chlorophenyl)thio]-N-(2,6-diethylphenyl)propanamide](/img/structure/B4068472.png)
2-[(4-chlorophenyl)thio]-N-(2,6-diethylphenyl)propanamide
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(2,6-diethylphenyl)propanamide, commonly known as CDDP, is a chemical compound that belongs to the class of amide compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of CDDP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, CDDP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
CDDP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CDDP has been shown to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDDP is its wide range of biological activities. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as potential applications in the treatment of various diseases. Additionally, CDDP is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to the use of CDDP in lab experiments. One limitation is its potential toxicity. CDDP has been shown to be toxic to certain cell types, particularly at high concentrations. Additionally, CDDP has been shown to have potential interactions with other drugs, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on CDDP. One area of research could be the development of more potent and selective COX-2 inhibitors based on the structure of CDDP. Additionally, further studies could be conducted to investigate the potential applications of CDDP in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, more research could be conducted to investigate the potential toxicity and interactions of CDDP, particularly in vivo.
Aplicaciones Científicas De Investigación
CDDP has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, CDDP has been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,6-diethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNOS/c1-4-14-7-6-8-15(5-2)18(14)21-19(22)13(3)23-17-11-9-16(20)10-12-17/h6-13H,4-5H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLVDPUFSSWMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4068397.png)
![2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B4068400.png)
![6-amino-8-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4068402.png)
![1-({1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1H-pyrazole](/img/structure/B4068410.png)
![ethyl 4-({[(5-{1-[(2,4-dichlorobenzoyl)amino]-2-methylpropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4068413.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-nitro-phenyl)-benzenesulfonamide](/img/structure/B4068417.png)

![N-(sec-butyl)-2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068434.png)
![ethyl 3-(4-methylbenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4068443.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4068447.png)
![(1,3-benzodioxol-4-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B4068464.png)
![N-(4-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4068468.png)
![1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B4068470.png)
![N~2~-(4-isopropylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4068479.png)